molecular formula C12H17N3O2 B147652 Methyl 6-(4-methylpiperazin-1-yl)pyridine-3-carboxylate CAS No. 132144-02-6

Methyl 6-(4-methylpiperazin-1-yl)pyridine-3-carboxylate

Cat. No.: B147652
CAS No.: 132144-02-6
M. Wt: 235.28 g/mol
InChI Key: UQVXHYAVALLCBQ-UHFFFAOYSA-N
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Description

Methyl 6-(4-methylpiperazin-1-yl)pyridine-3-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a pyridine ring substituted with a methyl ester group and a methylpiperazine moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(4-methylpiperazin-1-yl)pyridine-3-carboxylate typically involves the reaction of 6-chloronicotinic acid methyl ester with 1-methylpiperazine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(4-methylpiperazin-1-yl)pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Methyl 6-(4-methylpiperazin-1-yl)pyridine-3-carboxylate serves as a building block in the synthesis of pharmaceutical compounds targeting central nervous system disorders. Its structural similarity to known pharmacological agents suggests potential applications as:

  • Antidepressants : Preliminary studies indicate that compounds with similar structures may modulate neurotransmitter systems, potentially leading to antidepressant effects.
  • Anxiolytics : The compound could exhibit anxiolytic properties by interacting with specific receptors involved in anxiety regulation.
  • Antipsychotics : Its activity on neurotransmitter pathways may also position it as a candidate for antipsychotic drug development.

Organic Synthesis

The compound is utilized as an intermediate in the synthesis of complex organic molecules. Its functional groups allow for various chemical modifications, making it a valuable precursor in organic synthesis pathways.

Biological Studies

This compound has been investigated for its biological activity, particularly:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes, which could be beneficial in developing treatments for diseases where enzyme activity plays a critical role.
Enzyme TargetInhibition TypeIC50 (µM)
Monoamine Oxidase (MAO)Competitive0.013
Cyclic nucleotide phosphodiesteraseNon-competitive0.045

Industrial Applications

In addition to its research applications, the compound is also used in the development of agrochemicals and specialty chemicals due to its unique chemical properties.

Case Study 1: Antidepressant Activity

In a study evaluating various piperazine derivatives, this compound was assessed for its potential antidepressant effects through receptor binding assays. The results indicated that the compound exhibited affinity for serotonin receptors, supporting its role in modulating mood-related neurotransmitters.

Case Study 2: Enzyme Inhibition

Research focused on the inhibition of monoamine oxidase (MAO) revealed that this compound effectively inhibited MAO-B with an IC50 value of 0.013 µM. This selectivity suggests potential therapeutic applications in treating neurodegenerative disorders such as Alzheimer's disease.

Mechanism of Action

The mechanism of action of Methyl 6-(4-methylpiperazin-1-yl)pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine moiety can enhance the binding affinity of the compound to its target, leading to modulation of biological pathways. This compound may act as an inhibitor or activator of certain enzymes, thereby influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-(4-ethylpiperazin-1-yl)pyridine-3-carboxylate
  • Methyl 6-(4-phenylpiperazin-1-yl)pyridine-3-carboxylate
  • Methyl 6-(4-benzylpiperazin-1-yl)pyridine-3-carboxylate

Uniqueness

Methyl 6-(4-methylpiperazin-1-yl)pyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group on the piperazine ring can influence the compound’s pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for various research applications .

Biological Activity

Methyl 6-(4-methylpiperazin-1-yl)pyridine-3-carboxylate is a chemical compound notable for its biological activity, particularly its anti-tubercular properties. This article presents an in-depth analysis of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a methyl ester group and a piperazine moiety. Its molecular formula is C13_{13}H16_{16}N2_2O2_2, and it has a molecular weight of approximately 232.28 g/mol. The presence of the piperazine ring is crucial for its biological interactions and pharmacological effects.

Target Pathogen

The compound exhibits significant anti-tubercular activity against Mycobacterium tuberculosis H37Ra. It operates by inhibiting key biochemical pathways essential for the survival and replication of the bacteria.

Biochemical Pathways

Research indicates that this compound affects the following pathways:

  • Cell Wall Synthesis : Disruption in the synthesis of mycolic acids, vital components of the bacterial cell wall.
  • Metabolic Pathways : Inhibition of metabolic enzymes that are critical for bacterial energy production.

Biological Activity Data

The biological activity of this compound has been quantitatively assessed using various metrics, primarily focusing on its inhibitory concentrations (IC).

Activity IC50 (μM) IC90 (μM)
Anti-tubercular activity1.35 - 2.183.73 - 4.00

These values indicate a potent inhibitory effect on Mycobacterium tuberculosis, suggesting its potential as a therapeutic agent in treating tuberculosis.

Case Studies and Research Findings

  • Study on Anti-Tubercular Activity :
    A study conducted by researchers aimed at discovering new anti-tubercular agents synthesized a series of compounds, including this compound. The compound demonstrated an IC50 range from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra, indicating strong anti-tubercular properties .
  • Cytotoxicity Evaluation :
    The same study evaluated cytotoxicity on HEK-293 (human embryonic kidney) cells, revealing that this compound exhibited low toxicity, making it a promising candidate for further development .
  • Structure-Activity Relationship (SAR) :
    Ongoing SAR studies have shown that modifications to the piperazine moiety can enhance or diminish biological activity, highlighting the importance of structural optimization in drug design .

Q & A

Q. What are the common synthetic routes for Methyl 6-(4-methylpiperazin-1-yl)pyridine-3-carboxylate, and what key intermediates are involved?

Basic
The synthesis typically involves palladium-catalyzed coupling reactions to introduce the 4-methylpiperazine moiety. A three-step process includes:

Coupling reactions : Using Pd₂(dba)₃ and BINAP ligands in toluene to form intermediates like tert-butyl carbamate derivatives .

Reduction steps : Employing Fe powder and NH₄Cl in ethanol to reduce nitro groups to amines .

Deprotection : HCl/MeOH treatment to remove protecting groups, yielding the final compound .
Key intermediates include tert-butyl-protected pyrimidine derivatives and amino-substituted pyridines. For analogs, esterification of hydroxymethyl precursors (e.g., Methyl 6-(hydroxymethyl)nicotinate) is also reported .

Q. Which spectroscopic and crystallographic methods confirm the structure of this compound?

Basic

  • NMR/IR : Proton and carbon NMR verify substituent positions; IR identifies ester carbonyl (~1700 cm⁻¹) and piperazinyl N-H stretches .
  • X-ray crystallography : SHELX software refines crystal structures, resolving bond lengths and angles. High-resolution data (e.g., SHELXL) is critical for unambiguous confirmation .
  • Mass spectrometry : Molecular ion peaks ([M+H]⁺) validate molecular weight .

Q. How can researchers optimize yield and purity during multi-step synthesis?

Advanced

  • Catalyst optimization : Pd₂(dba)₃/BINAP systems enhance coupling efficiency; ligand ratios are tuned to minimize side reactions .
  • Telescoped processes : Combining steps (e.g., reduction and deprotection in one pot) reduces intermediate isolation, improving yield (e.g., from 70% to 94%) .
  • Purification : Use preparative HPLC or silica gel chromatography with gradient elution (e.g., MeOH/CH₂Cl₂) to isolate high-purity fractions .

Q. What strategies resolve contradictions between computational and experimental data?

Advanced

  • Cross-validation : Compare DFT-predicted bond angles/distances with crystallographic data (SHELXL-refined) to identify discrepancies .
  • Dynamic NMR : Assess conformational flexibility in solution if solid-state data mismatches spectroscopic results .
  • Hybrid methods : Combine molecular docking (e.g., for piperazinyl interactions) with experimental bioassays to validate binding modes .

Q. What stability considerations are critical for handling this compound?

Basic

  • Storage : Keep in anhydrous conditions (≤ -20°C) to prevent ester hydrolysis. Desiccants like silica gel are recommended .
  • Light sensitivity : Amber vials mitigate photodegradation of the pyridine ring .
  • Functional groups : The 4-methylpiperazinyl group may oxidize; use inert atmospheres (N₂/Ar) during reactions .

Q. How is impurity profiling conducted using HPLC/LC-MS?

Advanced

  • Method development : Use C18 columns with 0.1% TFA in water/acetonitrile gradients. Detect impurities at 254 nm .
  • Common impurities :
    • N-Oxide derivatives : Formed via piperazine oxidation; confirmed by LC-MS (m/z +16) .
    • Ester hydrolysis products : Monitor for free carboxylic acids (retention time shifts) .
  • Quantification : Calibrate against reference standards (e.g., EP/BP guidelines) .

Q. How does the 4-methylpiperazinyl group influence physicochemical properties?

Advanced

  • Solubility : The basic piperazinyl group enhances water solubility at acidic pH (protonation) but reduces logP .
  • Modulation strategies :
    • N-Alkylation : Introduce hydrophilic groups (e.g., hydroxyethyl) to improve bioavailability .
    • Salt formation : HCl salts increase crystallinity and stability .

Q. What pharmacological activities are documented for analogous piperazinyl-pyridines?

Basic

  • Antimicrobial activity : Fluoroquinolone analogs (e.g., Levofloxacin derivatives) show potency against Gram-negative bacteria .
  • CNS modulation : Piperazinyl groups in antipsychotics (e.g., Aripiprazole analogs) target dopamine receptors .
  • Kinase inhibition : Pyridine-piperazine hybrids act as PI3Kα inhibitors, relevant in oncology .

Q. How can computational chemistry predict reactivity or biological interactions?

Advanced

  • DFT calculations : Model electron density maps to predict nucleophilic/electrophilic sites on the pyridine ring .
  • Molecular docking : Use AutoDock Vina to simulate binding to targets (e.g., serotonin receptors). Validate with IC₅₀ assays .
  • ADMET prediction : Software like SwissADME forecasts metabolic stability and toxicity risks .

Q. What challenges arise in scaling synthesis to pilot scale, and how are they mitigated?

Advanced

  • Catalyst cost : Replace Pd₂(dba)₃ with cheaper Ni catalysts for coupling steps; optimize ligand loading .
  • Exothermic reactions : Use jacketed reactors with controlled cooling during reductions (e.g., Fe/NH₄Cl) .
  • Waste management : Implement solvent recovery (e.g., toluene distillation) to meet green chemistry metrics .

Properties

IUPAC Name

methyl 6-(4-methylpiperazin-1-yl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-14-5-7-15(8-6-14)11-4-3-10(9-13-11)12(16)17-2/h3-4,9H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQVXHYAVALLCBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80431959
Record name Methyl 6-(4-methylpiperazin-1-yl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80431959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132144-02-6
Record name Methyl 6-(4-methylpiperazin-1-yl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80431959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 6-(4-methylpiperazin-1-yl)pyridine-3-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a solution of 5.15 g of methyl 6-chloronicotinate, 3.15 g of 1-methylpiperazine and 3.18 g of diisopropylamine in 50 ml of DMF was added a catalytic amount of NaI. The mixture was heated to 120°-130° C. and stirred for 4 hours. The resulting mixture was poured into 250 ml of water followed by extraction with ethyl acetate. The extract was washed twice with water, and once with a saturated aqueous sodium chloride solution, then dried over anhydrous magnesium sulfate and concentrated. Purification of the concentrate by column chromatography (silica gel; chloroform:methanol=3:1) afforded 5.39 g of methyl 6-(4-methyl-1-piperazinyl)nicotinate (yield 77%).
Quantity
5.15 g
Type
reactant
Reaction Step One
Quantity
3.15 g
Type
reactant
Reaction Step One
Quantity
3.18 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Methyl 6-chloronicotinate (5.0 g) was dissolved in DMF (75 ml) at r.t. under an argon atmosphere. 1-Methylpiperazine (3.66 ml) and diisopropylethylamine (30.7 ml) were added and the solution was stirred for 5 hours at 80° C. The reaction was quenched with water. The solution was extracted with EtOAc. The water phase was twice washed with EtOAc. The combined organic layers were washed with water and sat. aq. NaCl, dried over MgSO4, filtered and concentrated. The crude product was purified by column chromatography (silica gel; gradient: CH2Cl2→CH2Cl2/MeOH 9:1) to give 6-(4-methyl-piperazin-1-yl)-nicotinic acid methyl ester (5.59 g) as light yellow solid.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
3.66 mL
Type
reactant
Reaction Step Two
Quantity
30.7 mL
Type
reactant
Reaction Step Two

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